Fluorenol exhibits promising potential in developing novel therapeutic agents due to its unique properties:
These characteristics position fluorenol as a valuable research tool in drug discovery and development.
Fluorenol serves as a valuable building block in organic synthesis due to its:
These features make fluorenol a versatile platform for synthesizing novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Fluorenol plays a role in research related to:
9H-Fluoren-9-ol, also known as hydroxyfluorene, is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of fluorene, characterized by the presence of a hydroxyl group (-OH) attached to the non-aromatic carbon at position 9. This compound appears as a white to cream-colored solid at room temperature and has a melting point of approximately 427.6 K (154.5 °C) .
Fluorenol's toxicity in humans and animals remains unknown []. It exhibits toxicity towards aquatic organisms, including algae, bacteria, and crustaceans []. As with any organic compound, proper handling practices are essential to avoid inhalation, ingestion, or skin contact.
9H-Fluoren-9-ol can undergo several chemical transformations:
Synthesis of 9H-Fluoren-9-ol can be achieved through several methods:
The applications of 9H-Fluoren-9-ol are diverse:
Several compounds share structural similarities with 9H-Fluoren-9-ol, notably within the class of hydroxyfluorenes and related aromatic compounds:
Compound Name | Structure | Notable Properties |
---|---|---|
Fluorene | C₁₃H₁₀ | Parent compound; lacks hydroxyl group |
Fluorenone | C₁₃H₉O | Oxidized form; ketone with different reactivity |
2-Hydroxyfluorene | C₁₃H₉O | Hydroxyl group at position 2; different biological activity |
9-Methylfluorene | C₁₄H₁₂ | Methylated derivative; altered physical properties |
These compounds differ mainly in their functional groups and positions of substituents, which significantly influence their chemical behavior and biological activities.
Environmental Hazard